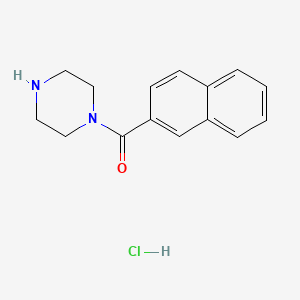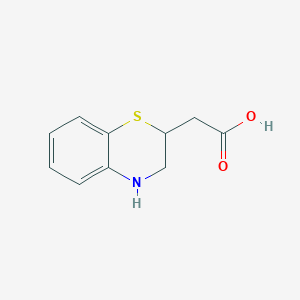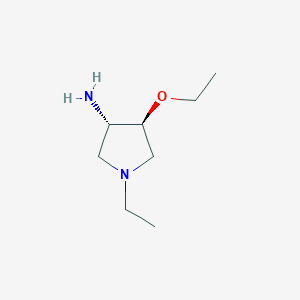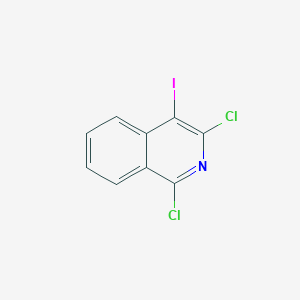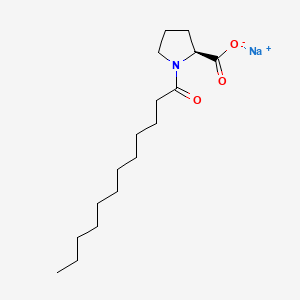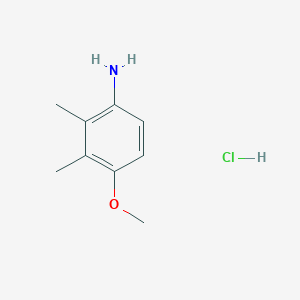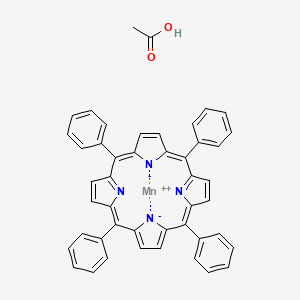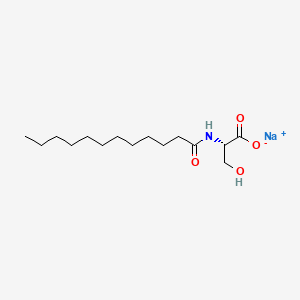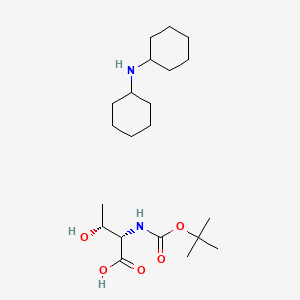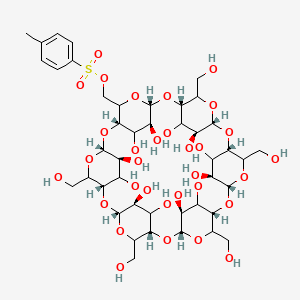
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The mono- (6-p-toluenesulfonyl)-beta-cyclodextrin was synthesized efficiently by adopting an ultrasound-assisted method in alkaline water solution . The reaction time was only 40 minutes, yielding 31.1% under ultrasound conditions . This novel method could shorten the reaction time and improve the yield compared to conventional synthetic methods .
Molecular Structure Analysis
The molecular formula of this compound is C49H76O37S, and its molecular weight is 1,289.17 .
Chemical Reactions Analysis
This compound has been used in the Suzuki–Miyaura cross-coupling reactions between arylboronic acid/arylboronic ester and aryl halides in water under mild conditions .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored at 0-10°C under inert gas . It is air sensitive and heat sensitive . . It appears as a white to light yellow powder to crystal .
Wissenschaftliche Forschungsanwendungen
Cyclodextrins in Scientific Research
Cyclodextrins, including their derivatives, are known for their unique ability to form host-guest type inclusion complexes, which allows for a wide range of applications in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textiles, and chemical industries. These compounds can bring multidimensional changes in the physical and chemical properties of molecules, making them of commercial interest for solving scientific problems (Sharma & Baldi, 2016).
Applications in Various Industries
Cyclodextrins' inclusion complex-forming capability enables significant modifications in the properties of materials they complex with. This phenomenon is utilized in many industrial products, technologies, and analytical methods. Their negligible cytotoxic effects make them suitable for applications in drug carriers, food and flavors, cosmetics, packaging, textiles, separation processes, environmental protection, fermentation, and catalysis (Valle, 2004).
Unique Properties and Enzymatic Production
Focusing on gamma-cyclodextrin, which shares the fundamental structural characteristics with alpha-cyclodextrins, it is noted for its larger internal cavity, higher water solubility, and greater bioavailability compared to alpha- and beta-cyclodextrins. These properties extend its applications across various industries, particularly in food and pharmaceuticals (Li et al., 2007).
Wirkmechanismus
Target of Action
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Result of Action
It has been mentioned that cyclodextrins can alter the properties of other molecules through the formation of inclusion complexes .
Biochemische Analyse
Biochemical Properties
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin plays a crucial role in biochemical reactions due to its ability to form inclusion complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through host-guest interactions, where the hydrophobic cavity of the cyclodextrin encapsulates hydrophobic guest molecules. For instance, this compound has been shown to inhibit the activities of enzymes such as mucopolysaccharidosis, naglu, and glycosidase by binding to their active sites . These interactions can modulate the enzymatic activity and alter the biochemical pathways in which these enzymes are involved.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the uptake of metals such as iron and copper into cells, which can affect cellular metabolism and oxidative stress responses . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable inclusion complexes with various biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, this compound inhibits the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase by binding to their active sites . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting enzyme activities and altering gene expression . For example, this compound inhibits the activities of mucopolysaccharidosis, naglu, and glycosidase, which are involved in the metabolism of glycosaminoglycans and other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its effects on enzyme activity and gene expression. The distribution of this compound within cells can influence its activity and the overall cellular response to the compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the lysosomes, where it inhibits the activities of lysosomal enzymes such as mucopolysaccharidosis, naglu, and glycosidase . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and biochemical pathways.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin can be achieved by the reaction of alpha-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.", "Starting Materials": [ "Alpha-cyclodextrin", "p-toluenesulfonyl chloride", "Triethylamine", "Dichloromethane or chloroform" ], "Reaction": [ "To a solution of alpha-cyclodextrin in dichloromethane or chloroform, add triethylamine dropwise with stirring.", "Add p-toluenesulfonyl chloride to the reaction mixture and stir for several hours at room temperature.", "Filter the reaction mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol.", "Dry the purified product under vacuum to obtain Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin." ] } | |
| 32860-56-3 | |
Molekularformel |
C43H66O32S |
Molekulargewicht |
1127.0 g/mol |
IUPAC-Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C43H66O32S/c1-12-2-4-13(5-3-12)76(61,62)63-11-19-37-25(54)31(60)43(69-19)74-36-18(10-48)67-41(29(58)23(36)52)72-34-16(8-46)65-39(27(56)21(34)50)70-32-14(6-44)64-38(26(55)20(32)49)71-33-15(7-45)66-40(28(57)22(33)51)73-35-17(9-47)68-42(75-37)30(59)24(35)53/h2-5,14-60H,6-11H2,1H3/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI-Schlüssel |
ARQITQMHQNGIEE-FUPLYMQKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)O)O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


